5-[(3,5-Dimethylphenyl)amino]pentanoic acid
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Overview
Description
5-[(3,5-Dimethylphenyl)amino]pentanoic acid is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a pentanoic acid backbone substituted with a 3,5-dimethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-Dimethylphenyl)amino]pentanoic acid typically involves the reaction of 3,5-dimethylaniline with a suitable pentanoic acid derivative. One common method is the amidation reaction, where 3,5-dimethylaniline is reacted with pentanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-Dimethylphenyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[(3,5-Dimethylphenyl)amino]pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3,5-Dimethylphenyl)amino]pentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic acid: A δ-amino acid with a similar pentanoic acid backbone but without the 3,5-dimethylphenyl substitution.
Fmoc-2-amino-5-phenyl (3,5-Dimethyl)-L-pentanoic acid: Another compound with a similar structure but with additional functional groups.
Uniqueness
5-[(3,5-Dimethylphenyl)amino]pentanoic acid is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
5-(3,5-dimethylanilino)pentanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-10-7-11(2)9-12(8-10)14-6-4-3-5-13(15)16/h7-9,14H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
PQCNXFYCJCAFJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NCCCCC(=O)O)C |
Origin of Product |
United States |
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